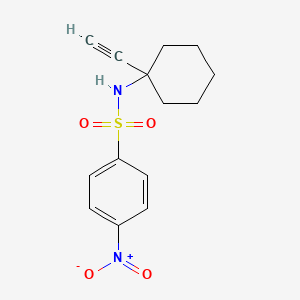

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide

Description

Historical Context of Sulfonamide-Based Therapeutics

Sulfonamides emerged as the first broadly effective systemic antibacterial agents in the 1930s, revolutionizing the treatment of bacterial infections such as pneumonia and streptococcal diseases. The prototypical sulfonamide, prontosil, demonstrated that synthetic small molecules could act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt microbial folate synthesis—a pathway absent in humans—thereby establishing selective toxicity.

Over time, sulfonamide derivatives diversified beyond antimicrobial applications. Structural modifications at the N¹ position (the sulfonamide nitrogen) led to drugs with varied pharmacological profiles, including:

- Thiazide diuretics (e.g., hydrochlorothiazide), which modulate renal electrolyte transport.

- Sulfonylureas (e.g., glipizide), which stimulate insulin secretion in diabetes management.

- Anticonvulsants (e.g., sultiame), which inhibit carbonic anhydrase in the central nervous system.

This structural plasticity arises from the sulfonamide group’s ability to act as a bioisostere for carboxylates, phenols, and amides, enabling tailored interactions with biological targets. For instance, the sulfonamide moiety’s rigidity and hydrogen-bonding capacity enhance binding affinity and metabolic stability, making it a favored scaffold in rational drug design.

Table 1: Milestones in Sulfonamide Drug Development

Rationale for Ethynylcyclohexyl-Nitrobenzenesulfonamide Hybrid Architectures

The design of N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide integrates three strategic components:

- Sulfonamide Core : Provides a proven pharmacophoric template with established target compatibility.

- Nitrobenzenesulfonamide Moiety : Enhances electron-withdrawing effects, potentially improving binding to enzymatic active sites or facilitating nucleophilic aromatic substitution reactions.

- 1-Ethynylcyclohexyl Substituent : Introduces steric bulk and alkyne functionality, enabling participation in click chemistry or modulation of lipophilicity.

Table 2: Structural and Functional Attributes of N-(1-Ethynylcyclohexyl)-4-Nitrobenzenesulfonamide

The ethynyl group’s linear geometry and high reactivity make it ideal for Huisgen cycloaddition reactions, a cornerstone of bioorthogonal chemistry. This feature allows selective conjugation with azide-containing biomolecules, enabling applications in targeted drug delivery or probe synthesis. Meanwhile, the cyclohexyl ring contributes conformational rigidity, potentially reducing entropic penalties during target binding.

Recent studies highlight the role of nitro groups in enhancing antitumor activity. Nitrobenzenesulfonamides exhibit redox-sensitive cytotoxicity, selectively targeting hypoxic tumor microenvironments where nitroreductase enzymes activate prodrugs. Computational models further suggest that nitro-substituted sulfonamides exhibit optimized lipophilicity profiles, balancing membrane permeability and aqueous solubility.

In synthetic chemistry, the hybrid architecture serves as a precursor for heterocyclic compounds. For example, 1,3-dipolar cycloadditions between the ethynyl group and nitrones yield 2,3-dihydroisoxazoles—a class of compounds with demonstrated anti-inflammatory and anticancer properties.

Synthesis Strategy : The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 1-ethynylcyclohexylamine. Optimized reaction conditions (e.g., pyridine as an HCl scavenger) ensure high yields and purity.

Properties

IUPAC Name |

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-2-14(10-4-3-5-11-14)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h1,6-9,15H,3-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZBZGDXHVLBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide typically involves the reaction of 1-ethynylcyclohexanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted sulfonamides or thiol derivatives.

Scientific Research Applications

Chemistry: N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .

Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions. It can be used in biochemical assays to investigate its effects on various biological pathways .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physical Properties

Key Observations :

- Electronic Effects : The 4-nitro group in the target compound and 3c enhances electrophilicity compared to methyl or methoxy substituents (e.g., in and ). This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions.

Crystallographic and Conformational Analysis

- Cyclohexyl Ring Conformation: In N-cyclohexyl sulfonamides (e.g., ), the cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å) .

- Hydrogen Bonding: Sulfonamides with nitro groups (e.g., 3c ) exhibit C–H···O interactions involving the sulfonyl oxygen. The ethynyl group’s lack of H-bond donors may reduce such interactions compared to N–H-containing analogs.

Biological Activity

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological applications, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its cytotoxicity profile.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a nitro-substituted aromatic ring and an ethynylcyclohexyl moiety. This configuration is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Research indicates that compounds with similar structures can act as inhibitors of certain enzymes and pathways involved in disease processes. The sulfonamide group is known to interact with bacterial dihydropteroate synthase, inhibiting folate synthesis, which is essential for bacterial growth. Additionally, nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Antimicrobial Activity

This compound has shown promising activity against various microbial strains. A study evaluating related nitrobenzenesulfonamide derivatives reported significant inhibition of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL . The selectivity index (SI) for these compounds was greater than 30, indicating low cytotoxicity relative to their antimicrobial efficacy.

| Compound | MIC (μg/mL) | SI |

|---|---|---|

| 7a | 1.56 | >30 |

| 7r | 1.56 | >30 |

| Isoniazid | 0.05 | 1.5 |

| Rifampicin | 0.1 | 1.8 |

This data suggests that this compound could be a lead compound for further development in anti-tuberculosis therapy.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound using MTT assays on RAW 264.7 cells. The results indicated that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile with low cytotoxicity . Compounds with SI values greater than 10 are generally considered non-toxic.

Case Studies

Several case studies have highlighted the potential of nitrobenzenesulfonamides in treating resistant strains of bacteria. For instance, derivatives similar to this compound have been evaluated for their ability to overcome antibiotic resistance mechanisms commonly seen in Mycobacterium species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.